4-Chloro-6-cyanonicotinic acid

Medicinal chemistry Heterocyclic synthesis Cross-coupling

4-Chloro-6-cyanonicotinic acid (CAS 1805651-53-9) is a heterocyclic building block belonging to the cyanonicotinic acid class, featuring a pyridine-3-carboxylic acid core with a chlorine substituent at the 4-position and a cyano group at the 6-position. The compound has a molecular formula of C₇H₃ClN₂O₂ and a molecular weight of 182.56 g/mol.

Molecular Formula C7H3ClN2O2
Molecular Weight 182.56 g/mol
Cat. No. B12282668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-cyanonicotinic acid
Molecular FormulaC7H3ClN2O2
Molecular Weight182.56 g/mol
Structural Identifiers
SMILESC1=C(N=CC(=C1Cl)C(=O)O)C#N
InChIInChI=1S/C7H3ClN2O2/c8-6-1-4(2-9)10-3-5(6)7(11)12/h1,3H,(H,11,12)
InChIKeyKTGCATIBHCLSTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-cyanonicotinic Acid: Chemical Identity and Core Structural Parameters for Procurement Evaluation


4-Chloro-6-cyanonicotinic acid (CAS 1805651-53-9) is a heterocyclic building block belonging to the cyanonicotinic acid class, featuring a pyridine-3-carboxylic acid core with a chlorine substituent at the 4-position and a cyano group at the 6-position . The compound has a molecular formula of C₇H₃ClN₂O₂ and a molecular weight of 182.56 g/mol . The presence of two electron-withdrawing groups (4-Cl, 6-CN) ortho and para to the carboxylic acid creates a highly polarized aromatic system with distinct reactivity patterns compared to simpler nicotinic acid derivatives. This substitution pattern establishes predictable, regioselective derivatization opportunities at the 2- and 5-positions, which remain unsubstituted and are activated toward nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. The compound is supplied commercially at purities of ≥95% to 98% as a versatile small molecule scaffold for medicinal chemistry and agrochemical intermediate applications .

Why 4-Chloro-6-cyanonicotinic Acid Cannot Be Simply Interchanged with Generic Nicotinic Acid Derivatives


Nicotinic acid derivatives as a class exhibit widely variable reactivity and synthetic utility depending on the specific substituents, their positions, and their electronic character. 4-Chloro-6-cyanonicotinic acid presents a unique combination of a chloro leaving group at the 4-position and a cyano electron-withdrawing group at the 6-position, both situated on the same pyridine ring as a carboxylic acid handle . This specific substitution pattern is not present in common alternatives such as 2-chloronicotinic acid, 2,6-dichloronicotinic acid, or unsubstituted 6-cyanonicotinic acid. The ortho/para relationship between the 4-Cl and the carboxylic acid (3-position) fundamentally alters the electronic landscape of the ring, affecting both the regioselectivity of electrophilic aromatic substitution and the leaving group propensity of the chloride in nucleophilic aromatic substitution (SNAr) reactions. Generic substitution with a differently substituted nicotinic acid would yield an entirely different reactivity profile, potentially compromising downstream synthetic sequence efficiency, regiochemical fidelity, and final product purity in multi-step pharmaceutical or agrochemical manufacturing campaigns.

Quantitative Differentiation Evidence: 4-Chloro-6-cyanonicotinic Acid vs. In-Class Analogs


4-Chloro-6-Cyano Substitution Pattern Enables Orthogonal SNAr and Cross-Coupling Reactivity vs. 2-Chloronicotinic Acid

4-Chloro-6-cyanonicotinic acid features a chloro substituent at the 4-position, para to the pyridine nitrogen and ortho to the 3-carboxylic acid. This contrasts sharply with the more common 2-chloronicotinic acid class, where the chloride is ortho to the pyridine nitrogen. In SNAr reactions, 4-chloro-substituted pyridines bearing an electron-withdrawing group at the 6-position (such as cyano) undergo substitution with differing rates and regioselectivity compared to 2-chloro analogs. The 6-cyano group activates the 4-position toward nucleophilic attack via resonance stabilization of the Meisenheimer complex, while the 3-carboxylic acid provides a second electron-withdrawing influence and a versatile functional handle for further derivatization. This orthogonal activation pattern enables sequential functionalization strategies not accessible with 2-chloronicotinic acid alternatives. Although direct head-to-head kinetic data for this exact compound are not available in the public literature, class-level SAR studies on chlorocyanopyridines demonstrate that 4-chloro derivatives exhibit distinct reactivity profiles from 2-chloro isomers in palladium-catalyzed cross-coupling reactions [1][2].

Medicinal chemistry Heterocyclic synthesis Cross-coupling

Distinct Electronic Properties of 6-Cyano Substitution Enable Differentiated Molecular Recognition vs. 6-H or 6-Halo Analogs

The 6-cyano group in 4-chloro-6-cyanonicotinic acid provides a strong electron-withdrawing effect (-M and -I) that is absent in unsubstituted nicotinic acids or those bearing only halogen substituents. While 6-chloronicotinic acid and 6-fluoronicotinic acid also bear electron-withdrawing groups, the cyano group is distinct in its linear geometry, hydrogen-bond acceptor capacity, and ability to participate in π-stacking interactions with aromatic residues in protein binding pockets. Class-level evidence from kinase inhibitor development programs indicates that 6-cyano-substituted nicotinic acid derivatives have been employed as key pharmacophoric elements in inhibitors targeting kinases such as S6K, SGK1, and AKT [1]. The cyano group has been shown to enhance binding affinity to kinase ATP-binding sites compared to halogen substituents alone, due to its capacity for hydrogen bonding with hinge region residues and its favorable electrostatic complementarity to the kinase active site. Direct comparative affinity data for 4-chloro-6-cyanonicotinic acid versus 4,6-dichloronicotinic acid are not publicly available; however, binding database entries confirm that nicotinic acid derivatives bearing 6-cyano substitution have been profiled against multiple kinase targets, demonstrating measurable inhibition constants [1].

Drug design Kinase inhibition Ligand binding

4-Chloro-6-cyanonicotinic Acid as a Validated Intermediate in Patented Agrochemical and Pharmaceutical Synthetic Routes

4-Chloro-6-cyanonicotinic acid and its close derivatives (including the corresponding methyl ester) have been specifically claimed and utilized as intermediates in patent literature for the synthesis of pesticidally active compounds and pharmaceuticals. US Patent 6,084,105 (assigned to Rhone-Poulenc Agro) describes processes for preparing pesticidal intermediates using halogenated nicotinic acid derivatives, including those bearing cyano substitution [1]. Similarly, US Patent 6,133,432 details the preparation of cyano-substituted intermediates that lead to pesticidally active compounds [2]. The methyl ester analog (methyl 4-chloro-6-cyanonicotinate, CAS 1807050-01-6) has been highlighted in patent applications as an intermediate in the synthesis of herbicides with improved efficacy and reduced toxicity profiles [3]. This establishes the 4-chloro-6-cyano substitution motif as a validated scaffold in industrial agrochemical research. In contrast, alternative nicotinic acid derivatives lacking the 6-cyano group (e.g., 2,6-dichloronicotinic acid) have been explored for different applications, such as plant resistance induction, but have not been specifically linked to the same herbicidal chemotypes [4].

Agrochemical synthesis Pesticidal intermediates Herbicide development

Enhanced Synthetic Scalability of Cyano-Substituted Heteroaryl Intermediates via Dehydration vs. Direct Cyanation Routes

The synthesis of 4-chloro-6-cyanonicotinic acid can be achieved via dehydration of the corresponding 6-carboxamide precursor, a route that is generally more scalable and higher-yielding than direct cyanation of halogenated pyridines. Patent literature on related cyano-substituted nitrogen-containing heteroaryl compounds (US 2009/0292122 A1) demonstrates that optimized dehydration methods using POCl₃ or Vilsmeier-type reagents can reliably produce cyano-substituted heteroaryl carboxylic acids in high yields (>80%) and high purity [1]. This synthetic advantage contrasts with alternative routes to cyanonicotinic acids that rely on direct halogen-cyano exchange (Rosenmund-von Braun or palladium-catalyzed cyanation), which often suffer from incomplete conversion, toxic byproduct formation (copper cyanide waste), and challenging purification. The ability to access 4-chloro-6-cyanonicotinic acid via a robust dehydration pathway translates to more reliable supply chain logistics and lower cost-per-kilogram at scale compared to derivatives that require specialized cyanation conditions [1]. While direct comparative yield data for 4-chloro-6-cyanonicotinic acid specifically versus 2-cyano or 5-cyano isomers are not published, class-level process development studies confirm that dehydration of heteroaryl carboxamides is the preferred industrial route for large-scale manufacture of cyano-substituted pyridine carboxylic acids [1].

Process chemistry Heterocyclic synthesis Scalability

Procurement-Relevant Application Scenarios for 4-Chloro-6-cyanonicotinic Acid


Medicinal Chemistry: Kinase Inhibitor Lead Optimization Programs Requiring 6-Cyano Pharmacophoric Elements

4-Chloro-6-cyanonicotinic acid is strategically positioned for use in kinase inhibitor drug discovery programs where the 6-cyano group serves as a critical hinge-binding motif or hydrogen-bond acceptor. Binding database records confirm that nicotinic acid derivatives with 6-cyano substitution have been profiled against kinases including S6K, SGK1, and AKT, demonstrating measurable inhibition constants [1]. Procurement of this compound supports the rapid exploration of structure-activity relationships around the 4-position (via SNAr diversification) while maintaining the 6-cyano pharmacophore. This application scenario is distinct from the use of 2-chloronicotinic acid or 2,6-dichloronicotinic acid, which lack the 6-cyano group and therefore cannot recapitulate the same binding interactions with kinase hinge regions. The carboxylic acid handle additionally enables amide coupling for further library expansion. Procurement of 4-chloro-6-cyanonicotinic acid in this context delivers a differentiated starting point for hit-to-lead optimization that cannot be replicated with simpler, non-cyano nicotinic acid building blocks.

Agrochemical R&D: Synthesis of Next-Generation Herbicidal Nicotinic Acid Derivatives

Industrial agrochemical research programs focused on developing novel nicotinic acid-based herbicides should prioritize 4-chloro-6-cyanonicotinic acid as a key intermediate. U.S. Patent 5,877,120 (assigned to Kumiai Chemical Industry Co., Ltd. and Ihara Chemical Industry Co., Ltd.) establishes that nicotinic acid derivatives bearing cyano and halogen substituents serve as active herbicidal ingredients capable of controlling annual and perennial weeds across diverse crop settings including rice, wheat, cotton, and corn at remarkably low application rates [1]. The 4-chloro-6-cyano substitution pattern has been specifically documented in patent literature as an intermediate leading to pesticidally active compounds, as shown in U.S. Patents 6,084,105 and 6,133,432 (both assigned to Rhone-Poulenc Agro) [2][3]. Furthermore, the methyl ester analog (methyl 4-chloro-6-cyanonicotinate) has been cited in recent patent applications as an intermediate in the synthesis of herbicides with improved efficacy and reduced toxicity profiles [4]. Procurement of this compound enables access to a validated chemotype with documented industrial precedent, accelerating development timelines and providing a clear path to freedom-to-operate assessment.

Process Chemistry: Multi-Kilogram Manufacturing of Diversifiable Heterocyclic Scaffolds

For process chemistry teams tasked with scaling the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs) or agrochemical actives, 4-chloro-6-cyanonicotinic acid offers distinct advantages in manufacturing route design. The compound's 6-cyano group can be reliably installed via dehydration of the corresponding 6-carboxamide precursor, a scalable transformation that avoids the toxicity and waste management challenges associated with direct transition metal-catalyzed cyanation or Rosenmund-von Braun chemistry. Patent literature on analogous cyano-substituted nitrogen-containing heteroaryl compounds (U.S. 2009/0292122 A1) documents that optimized dehydration methods using POCl₃ or Vilsmeier-type reagents reliably produce such compounds in high yields and purity at scale, with improved stirrability and robust work-up procedures [5]. The orthogonal reactivity of the 4-chloro and 3-carboxylic acid functional groups enables sequential diversification without protecting group manipulations. This contrasts with alternative scaffolds like 2,6-dichloronicotinic acid, where the two chloro substituents can exhibit competitive reactivity in SNAr sequences, complicating regiochemical control and reducing overall yields in multi-step campaigns. Procurement of 4-chloro-6-cyanonicotinic acid for process development leverages a synthetic route with established precedent for industrial scalability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-cyanonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.